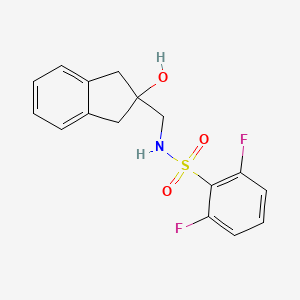![molecular formula C17H18N4O4S2 B2385087 (3-メチルイソキサゾール-5-イル)(4-(4-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)メタノン CAS No. 946287-43-0](/img/structure/B2385087.png)
(3-メチルイソキサゾール-5-イル)(4-(4-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
チアゾール誘導体は、この化合物に見られるような、抗酸化活性を示すことが報告されています . 抗酸化物質とは、環境やその他のストレスに対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を予防または遅らせることができる物質です。
鎮痛活性
チアゾール環を含む化合物は、鎮痛(痛みを和らげる)特性を持つことが報告されています . これは、当社の化合物が、新しい鎮痛薬の開発に用いられる可能性があることを示唆しています。
抗炎症活性
チアゾール誘導体は、抗炎症活性も示します . 炎症は、体の免疫反応の重要な一部ですが、慢性化すると病気につながる可能性があります。抗炎症薬は、関節炎、喘息、自己免疫疾患などの治療に使用されます。
抗菌および抗真菌活性
チアゾール誘導体は、抗菌および抗真菌特性を持つことが発見されています . これは、さまざまな細菌や真菌感染症の治療における潜在的な用途を示唆しています。
抗ウイルス活性
当社の化合物と構造的に類似しているインドール誘導体は、抗ウイルス特性を持つことが発見されています . これは、当社の化合物が、新しい抗ウイルス薬の開発に用いられる可能性があることを示唆しています。
抗腫瘍および細胞毒性活性
チアゾール環を含む化合物は、抗腫瘍および細胞毒性特性を持つことが発見されています . これは、これらの化合物が腫瘍細胞の増殖を阻害したり、腫瘍細胞を完全に死滅させたりできるため、がん治療における潜在的な用途を示唆しています。
神経保護活性
チアゾール誘導体は、神経保護特性を持つことが発見されています . これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における潜在的な用途を示唆しています。
利尿活性
最後に、チアゾール環を含む化合物は、利尿特性を持つことが発見されています . 利尿薬とは、体から余分な水と塩を排出するのに役立つ薬であり、高血圧や浮腫などの治療に使用されます。
作用機序
Target of Action
Compounds with similar structures, such as thiazole and isoxazole derivatives, have been reported to exhibit diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways related to inflammation, pain, microbial infections, viral infections, and cancer .
Result of Action
Thiazole derivatives have been reported to induce cell apoptosis by affecting the balance of pro-apoptotic and anti-apoptotic proteins .
特性
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11-10-12(25-19-11)16(22)20-6-8-21(9-7-20)17-18-15-13(26-17)4-3-5-14(15)27(2,23)24/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYGFWKRGJYMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)

![2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2385012.png)




![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)



![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
